molecular formula C12H11NO5 B2694629 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid CAS No. 26577-34-4

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

Cat. No.: B2694629
CAS No.: 26577-34-4
M. Wt: 249.222
InChI Key: ARQVQTROBUYMIT-UHFFFAOYSA-N
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Description

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is an organic compound with the molecular formula C17H15NO3 It is characterized by the presence of an isoindoline moiety fused with a succinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid typically involves the reaction of phthalic anhydride with amino acids or their derivatives. One common method includes the condensation of phthalic anhydride with an amino acid like glycine, followed by cyclization to form the isoindoline ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid involves its interaction with specific molecular targets. The isoindoline moiety can bind to proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoindoline moiety and succinic acid derivative make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10(15)5-9(12(17)18)13-6-7-3-1-2-4-8(7)11(13)16/h1-4,9H,5-6H2,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQVQTROBUYMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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